molecular formula C21H15N3O2 B042141 4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione CAS No. 138615-26-6

4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione

Cat. No. B042141
M. Wt: 341.4 g/mol
InChI Key: DMXQNKNVUICAKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, electrosynthesis of 1-methyl-3-(pyren-1-yl)-1H-imidazol-3-ium tetrafluoroborate via oxidative C–N coupling of pyrene with methylimidazole has been optimized . Another example is the synthesis of pyrenyl–pyrazole based chalcones via the condensation of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different substituted acetophenones in alkaline media .


Molecular Structure Analysis

The molecular structure of related compounds includes a pyrene moiety attached to a 1,3,2-dioxaborolane ring via a carbon-boron bond. The 1,3,2-dioxaborolane ring is substituted with two methyl groups at the 4 and 5 positions.


Chemical Reactions Analysis

There are several chemical reactions involving pyrene-based compounds . For instance, a study reported the synthesis of pyren-1-yl azoliums via electrochemical oxidative C–N coupling . Another study described the synthesis and characterization of novel chalcones linked to a 3-[1-(3-chlorophenyl)-3-(pyren-1-yl)]-1H-pyrazole moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported . For example, a compound with a pyrene moiety and a 1,3,2-dioxaborolane ring has a molecular weight of 328.2 g/mol.

Future Directions

Future research could focus on further understanding the properties and potential applications of “4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione” and related compounds. This could include exploring their use in dye-sensitized solar cells, studying their photovoltaic properties, and optimizing their synthesis .

properties

IUPAC Name

4-(3-pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20-22-23-21(26)24(20)12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11H,2,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXQNKNVUICAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCN5C(=O)N=NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione

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